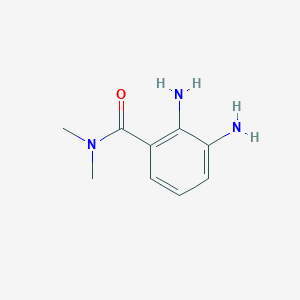
3-(2,3-dihydro-1H-inden-1-ylamino)propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-dihydro-1H-inden-1-ylamino)propane-1,2-diol is an organic compound that belongs to the class of amino alcohols It features a unique structure with an indane moiety attached to a propane-1,2-diol backbone through an amino group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reductive amination of 2,3-dihydro-1H-indene with 3-amino-1,2-propanediol under catalytic hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
化学反应分析
Types of Reactions
3-(2,3-dihydro-1H-inden-1-ylamino)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
科学研究应用
3-(2,3-dihydro-1H-inden-1-ylamino)propane-1,2-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-(2,3-dihydro-1H-inden-1-ylamino)propane-1,2-diol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indane moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact mechanism depends on the specific application and target.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
3-(2,3-dihydro-1H-inden-1-ylamino)propane-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c14-8-10(15)7-13-12-6-5-9-3-1-2-4-11(9)12/h1-4,10,12-15H,5-8H2 |
InChI 键 |
VFKGNQYTVBJNBI-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2C1NCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


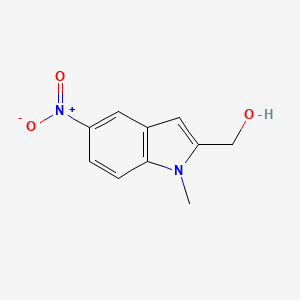
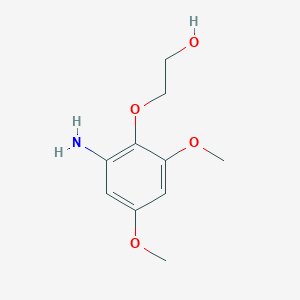


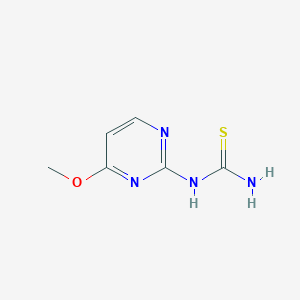
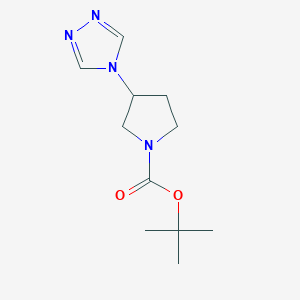
![2-Chloro-5-[(2-fluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13877235.png)
![4-(6-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13877241.png)


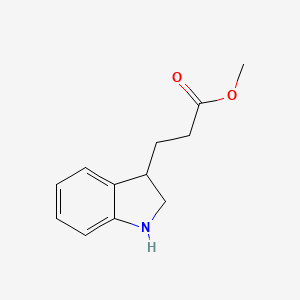

![[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine](/img/structure/B13877279.png)
